antithrombin III Northwick Park
Description
Properties
CAS No. |
116549-74-7 |
|---|---|
Molecular Formula |
C14H19NO2 |
Synonyms |
antithrombin III Northwick Park |
Origin of Product |
United States |
Genetic and Molecular Basis of Antithrombin Iii Northwick Park
Precise Gene Locus and Molecular Defect in SERPINC1
The genetic basis of Antithrombin III Northwick Park lies within the SERPINC1 gene, which is responsible for producing antithrombin. medlineplus.gov This gene is located on the long arm of chromosome 1, specifically in the region designated as 1q23-q25.1. frontiersin.orghmdb.ca Antithrombin III, a crucial regulator of the blood coagulation cascade, inhibits thrombin and other clotting factors like IXa, Xa, and XIa. medlineplus.govuniprot.org
The defect in this compound is not due to a large deletion or complex rearrangement of the gene. Instead, it is the result of a subtle, yet significant, point mutation.
Detailed molecular analysis has pinpointed the exact genetic flaw to a single nucleotide substitution at codon 393 of the SERPINC1 gene. nih.gov In the normal antithrombin gene, codon 393 consists of the nucleotide sequence CGT. nih.gov However, in individuals with the Northwick Park variant, the first nucleotide of this codon, cytosine (C), is replaced by thymine (B56734) (T). This results in the altered codon TGT. nih.gov
This specific mutation was identified through techniques including the use of synthetic oligonucleotides designed to probe for this single-base change. nih.gov This method proved particularly useful in cases where other genetic analysis techniques were not feasible. nih.gov
| Genetic Alteration in this compound |
| Gene: SERPINC1 |
| Normal Codon 393: CGT |
| Mutated Codon 393: TGT |
| Nucleotide Substitution: Cytosine to Thymine |
Elucidation of the Resultant Amino Acid Substitution: Arginine 393 to Cysteine
The single nucleotide substitution from CGT to TGT at codon 393 directly translates into a change in the amino acid sequence of the antithrombin protein. nih.govnih.gov The original codon, CGT, codes for the amino acid Arginine. nih.govnih.gov The new codon, TGT, however, codes for the amino acid Cysteine. nih.govnih.gov This substitution occurs at a critical location within the protein known as the reactive site. nih.gov
The replacement of arginine with cysteine at position 393 impairs the protein's ability to effectively interact with and inhibit thrombin. nih.govnih.gov Interestingly, while the heparin-binding function of this compound appears to be normal, its capacity to act as a heparin cofactor and its progressive antithrombin activity are significantly diminished. nih.gov
| Amino Acid Substitution in this compound |
| Position: 393 |
| Normal Amino Acid: Arginine (Arg) |
| Variant Amino Acid: Cysteine (Cys) |
| Functional Consequence: Impaired interaction with thrombin |
Challenges and Methodologies in Genetic Linkage and Allelic Analysis of the Variant
The identification of the specific mutation in this compound has presented certain challenges, necessitating the use of specialized molecular techniques. In some families affected by this variant, traditional genetic linkage analysis using restriction fragment length polymorphism (RFLP) markers was not possible due to a lack of informative markers. nih.gov
To overcome this, researchers employed an alternative approach using synthetic 22-base-long oligonucleotides. These were specifically designed to hybridize to the DNA sequence containing the single-base substitution at codon 393. nih.gov This oligonucleotide hybridization method successfully demonstrated that the molecular defect in this compound is indeed the CGT to TGT mutation. nih.gov
Biochemical and Functional Characterization of Antithrombin Iii Northwick Park
Impaired Protease Inhibition Profile, Specifically Thrombin Inactivation
The primary function of antithrombin III is to inhibit thrombin and other serine proteases in the coagulation cascade. Antithrombin III Northwick Park exhibits a significantly impaired ability to inactivate thrombin. researchgate.netnih.gov This defect is a direct consequence of the Arg393 -> Cys mutation at the P1 position of the reactive center loop, which is the primary recognition and cleavage site for thrombin.
Studies have demonstrated that the abnormal antithrombin III variant in plasma from affected individuals has virtually no heparin cofactor or progressive antithrombin activity. nih.gov Furthermore, a notable characteristic of this compound is its tendency to form a high molecular weight, inactive complex with albumin, linked by a disulfide bridge. researchgate.netnih.gov This complex, with a molecular weight of approximately 120,000, is readily detectable in the plasma of affected individuals and is functionally inert. nih.gov
| Parameter | Activity Level (% of Normal) | Reference |
|---|---|---|
| Antithrombin Heparin Cofactor Activity | 41-67% | nih.gov |
| Progressive Antithrombin Activity | 44-62% | nih.gov |
| Immunoreactive Antithrombin III | 91-162% | nih.gov |
Analysis of Heparin Cofactor Activity and Affinity for Heparin
Heparin dramatically accelerates the inhibitory action of normal antithrombin III. While the heparin cofactor activity of this compound is severely reduced, its affinity for heparin is reported to be normal or even slightly higher than that of normal antithrombin III. nih.gov This indicates that the mutation at the reactive site does not significantly impact the heparin-binding domain of the molecule.
The dissociation constant (Kd) for the binding of heparin to antithrombin is a measure of affinity. While specific Kd values for the Northwick Park variant are not extensively reported in the literature, the observation that it binds normally to heparin-Sepharose columns supports a largely intact heparin binding capacity. nih.gov The reduced heparin cofactor activity is therefore not due to impaired heparin binding but rather the inability of the heparin-bound variant to effectively inhibit thrombin.
Assessment of Progressive Antithrombin Activity
Progressive antithrombin activity refers to the ability of antithrombin to inhibit proteases in the absence of heparin. As with its heparin cofactor activity, the progressive antithrombin activity of this compound is markedly diminished. nih.gov This is a direct result of the compromised reactive site, which is essential for the formation of a stable, inactive complex with the target protease. The substitution of the crucial arginine residue with cysteine disrupts this interaction, rendering the inhibitor largely ineffective on its own.
Differential Interaction with other Coagulation Serine Proteinases
Normal antithrombin III is a broad-spectrum inhibitor, targeting not only thrombin but also other key coagulation serine proteinases such as Factor Xa, Factor IXa, and Factor XIa. medscape.comnih.gov The mutation in this compound, being at the P1 position of the reactive site, is expected to have a differential impact on the inhibition of these various proteases, as the substrate specificities of these enzymes vary.
While the primary focus of research on this variant has been its interaction with thrombin, the impaired inhibitory function is likely to extend to other target proteases. The inactivation of Factor Xa by antithrombin is a critical control point in the coagulation cascade. Although specific quantitative data on the inhibition of Factor Xa, IXa, and XIa by the purified Northwick Park variant is limited in the available literature, the profound defect in the reactive site strongly suggests a significantly reduced capacity to inhibit these proteases as well. The inactivation of Factor IXa by normal antithrombin, for instance, is known to be slower than that of thrombin and Factor Xa, and this rate would be expected to be further compromised in the Northwick Park variant. nih.gov Similarly, the inhibition of Factor XIa by antithrombin is a complex process that would be hindered by the reactive site mutation. nih.gov
Structural Pathophysiology of Antithrombin Iii Northwick Park
Conformational Aberrations Induced by the Arg393Cys Substitution in the Reactive Site Loop (RCL)
The primary genetic lesion in Antithrombin III Northwick Park is a missense mutation resulting in the substitution of arginine at position 393 with a cysteine (Arg393Cys) nih.govnih.gov. This substitution occurs at the P1 position of the Reactive Site Loop (RCL), a critical residue for the recognition and cleavage by its target protease, thrombin nih.gov.
The native RCL of antithrombin exists in a conformationally strained, exposed loop that acts as a "bait" for target proteases. The Arg393 residue is paramount for this interaction, forming a key recognition site for the active site of thrombin. The replacement of the bulky and positively charged arginine with the smaller, uncharged cysteine residue is believed to induce significant local conformational changes in the RCL. While direct crystallographic data for this specific variant is limited, the substitution is expected to alter the canonical presentation of the P1 residue, thereby impairing the initial docking and subsequent cleavage by thrombin. This is consistent with observations that this compound has a severely impaired ability to interact with and inhibit thrombin nih.govnih.govnih.gov.
The introduction of a cysteine residue into the RCL also introduces a reactive thiol group, which is not present in the wild-type protein's reactive site. This novel cysteine residue is central to the subsequent structural and functional derangements observed in this variant.
Mechanism of Covalent Disulfide-Linked Macromolecular Complex Formation
A hallmark of this compound is its propensity to form high molecular weight, disulfide-linked complexes in circulation. This is a direct consequence of the Arg393Cys substitution.
In the plasma of individuals with this variant, a significant portion of the abnormal antithrombin is found as a high molecular weight complex of approximately 120 kDa. Biochemical analyses, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting, have definitively identified this complex as a covalent, disulfide-linked heterodimer of antithrombin and albumin. This complex is functionally inactive as a protease inhibitor.
| Characteristic | Description |
| Complex Name | Antithrombin-Albumin Complex |
| Variant | This compound |
| Approximate Molecular Weight | 120 kDa |
| Linkage Type | Covalent Disulfide Bond |
| Functional Activity | Inactive |
This table summarizes the key characteristics of the inactive complex formed by this compound.
The substituted cysteine at position 393 is directly responsible for the formation of the antithrombin-albumin complex. The thiol group of Cys393, located in the exposed RCL, is available to form a disulfide bond with a free cysteine residue on another protein. Human serum albumin, the most abundant protein in plasma, has a free cysteine residue at position 34 (Cys34) which is known to be reactive. It is through the formation of a disulfide bridge between Cys393 of this compound and Cys34 of albumin that the aberrant 120 kDa complex is formed. This covalent linkage effectively sequesters the variant antithrombin, contributing to its functional deficiency.
Impact of Structural Changes on Protein Stability and Folding Dynamics
The native, active state of antithrombin is metastable, a conformation essential for its inhibitory function mdpi.com. Mutations that disrupt the delicate balance of this metastable state can favor transitions to more stable, but inactive, conformations. The formation of the disulfide-linked complex with albumin can be seen as a consequence of this altered stability and the introduction of a reactive cysteine. This aberrant interaction with albumin effectively prevents the normal conformational transition of the RCL required for protease inhibition, locking the variant in an inactive state. The mutation may also slow the final steps of protein folding, leading to a conformation that is more susceptible to forming disulfide-linked aggregates researchgate.net.
Allosteric Effects on Distal Functional Domains (e.g., heparin binding site, despite normal affinity)
Antithrombin activity is allosterically regulated by the binding of heparin to a specific heparin-binding domain, which is located distally from the RCL. Heparin binding induces conformational changes that are transmitted through the protein, leading to the expulsion of the RCL and a significant acceleration of protease inhibition nih.govmdpi.commdpi.com.
A key feature of this compound is that it exhibits a normal affinity for heparin nih.gov. This indicates that the Arg393Cys mutation in the RCL does not grossly disrupt the structure of the heparin-binding domain. However, despite normal heparin binding, the variant shows markedly reduced heparin cofactor activity, meaning that heparin is unable to effectively accelerate the inhibition of thrombin nih.gov.
Comparative Molecular Pathogenesis of Antithrombin Iii Reactive Site Variants
Detailed Comparison with Antithrombin III Glasgow (Arg393His) in terms of Molecular Defect and Functional Impact
Mutations at the Arginine 393 (Arg393) residue, located at the P1 position of the reactive center loop, are particularly significant as this residue is the primary site of cleavage by thrombin. nih.gov Both Antithrombin III Northwick Park and Antithrombin III Glasgow are variants resulting from mutations at this critical position, yet they exhibit distinct molecular and functional characteristics.
Molecular Defect:
The fundamental difference between these two variants lies in the specific amino acid substitution and the underlying genetic mutation at codon 393.
This compound: This variant arises from a single nucleotide substitution in the gene, specifically a CGT to TGT mutation. This change results in the replacement of Arginine with Cysteine at position 393 (Arg393Cys). nih.gov
Antithrombin III Glasgow: This variant is caused by a different single nucleotide substitution, a CGT to CAT mutation, which leads to the replacement of Arginine with Histidine (Arg393His). nih.govnih.gov
Functional Impact:
While both mutations occur at the same amino acid position, the resulting functional consequences show both similarities and key differences.
Thrombin Inhibition: Both variants demonstrate a significantly reduced ability to inhibit thrombin. The Arg393 residue is essential for recognition and cleavage by thrombin, and its substitution in both Northwick Park and Glasgow variants disrupts this interaction, leading to a loss of inhibitory activity. nih.govnih.gov Affected individuals typically present with reduced levels of antithrombin heparin cofactor activity and progressive antithrombin activity, but normal levels of immunoreactive antithrombin III protein. nih.gov
Heparin Affinity: A notable difference lies in their interaction with heparin, a cofactor that dramatically accelerates antithrombin's inhibitory action. Antithrombin III Glasgow shows a demonstrably increased affinity for heparin compared to the normal protein. nih.gov Similarly, studies on this compound suggest it has a normal to slightly higher affinity for heparin. nih.govnih.gov This indicates that the mutation at the reactive site can allosterically affect the heparin-binding domain.
Complex Formation: A unique characteristic of this compound is its tendency to form an inactive, high molecular weight complex in plasma, approximately 120,000 MW. nih.gov This complex is believed to involve disulfide bridging, a consequence of the substituted cysteine residue, and contributes to its inactivity. nih.gov In contrast, Antithrombin III Glasgow does not form such complexes. nih.gov
| Feature | This compound | Antithrombin III Glasgow |
|---|---|---|
| Amino Acid Substitution | Arginine393 → Cysteine (Arg393Cys) | Arginine393 → Histidine (Arg393His) |
| Genetic Mutation | Codon 393: CGT → TGT nih.gov | Codon 393: CGT → CAT nih.gov |
| Thrombin Inhibitory Activity | Reduced/Absent nih.gov | Lost nih.gov |
| Heparin Affinity | Normal to slightly increased nih.govnih.gov | Increased nih.gov |
| Unique Molecular Feature | Forms inactive high MW disulfide-linked complex nih.gov | No complex formation reported nih.gov |
Analysis of Functional Consequences of other Arg393 Substitutions
The Arg393 position is a mutational hotspot, and other substitutions besides Cysteine and Histidine have been identified, each impacting the protein's function. One such example is Antithrombin III Pescara , where Arginine 393 is replaced by Proline (Arg393Pro).
Like the Glasgow variant, Antithrombin III Pescara exhibits a significantly increased affinity for heparin. nih.gov The substitution of the basic arginine residue is thought to prevent the formation of an internal salt bridge that normally exists in the native state of antithrombin. The disruption of this salt bridge is believed to pre-dispose the molecule to a high-affinity conformation that resembles the state normally induced by heparin binding. nih.gov Despite this high heparin affinity, the crucial P1 residue for thrombin cleavage is absent, rendering the variant ineffective as a protease inhibitor.
| Variant | Substitution | Key Functional Consequences |
|---|---|---|
| Northwick Park | Arg393Cys | Reduced thrombin inhibition; forms inactive complex. nih.govnih.gov |
| Glasgow | Arg393His | Lost thrombin inhibition; increased heparin affinity. nih.gov |
| Pescara | Arg393Pro | Lost thrombin inhibition; increased heparin affinity. nih.gov |
Classification and Comparison with other Type II Antithrombin III Deficiencies
Hereditary antithrombin deficiency Type II is a qualitative disorder where dysfunctional protein is present at normal antigenic levels. ontosight.ai This type is further subdivided based on the location of the molecular defect and its specific functional consequence. nih.govmdpi.com
Type II RS (Reactive Site): These mutations affect the reactive center loop (residues 393-394) or adjacent amino acids, directly impairing the ability of antithrombin to bind and inhibit proteases like thrombin. nih.gov this compound, Glasgow, and Pescara are all classic examples of Type II RS deficiency. nih.govnih.gov
Type II HBS (Heparin Binding Site): In this subtype, the mutation is located in the heparin-binding domain of the protein. This results in normal progressive antithrombin activity (in the absence of heparin) but a marked reduction in heparin cofactor activity because the accelerating effect of heparin is lost. medscape.comnih.gov Unlike the RS variants, these mutants can still inhibit thrombin, albeit at a much slower, basal rate.
Type II PE (Pleiotropic Effect): These mutations have a combined effect, impairing both the reactive site and the heparin-binding site. nih.govmdpi.com This results in abnormalities in both protease inhibition and heparin binding, leading to a more complex functional deficit.
This compound, as a Type II RS variant, is distinct from Type II HBS deficiencies. While Northwick Park has normal or even enhanced heparin binding, its primary defect is the inability to function as a protease inhibitor. nih.govnih.gov Conversely, HBS variants have an intact, potentially functional reactive site, but cannot be effectively activated by heparin. This distinction is critical for understanding the molecular basis of thrombosis risk associated with different antithrombin mutations.
| Subtype | Primary Molecular Defect Location | Functional Consequence | Example |
|---|---|---|---|
| Type II RS | Reactive Site (e.g., Arg393) nih.gov | Impaired protease inhibition; heparin binding usually normal or increased. nih.govnih.govnih.gov | This compound |
| Type II HBS | Heparin Binding Domain nih.gov | Impaired heparin binding; reduced heparin cofactor activity; normal progressive activity. medscape.com | Antithrombin III-Paris |
| Type II PE | Multiple or conformational effects nih.gov | Impaired protease inhibition AND impaired heparin binding. mdpi.com | Antithrombin III-Avranches |
Experimental Animal Models for Studying Antithrombin Iii Northwick Park Pathophysiology
Zebrafish Models of Antithrombin III Deficiency and Targeted Mutagenesis for Phenotype Elucidation
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying hemostasis and thrombosis due to its genetic tractability, optical transparency during early development, and the high degree of conservation of the coagulation system with humans. nih.govnih.govashpublications.org
Targeted mutagenesis, particularly through the use of zinc-finger nucleases (ZFNs) and more recently CRISPR/Cas9, has been successfully employed to create zebrafish models of antithrombin III deficiency. nih.govnih.gov By disrupting the zebrafish at3 gene, researchers have been able to recapitulate key aspects of the human disease.
Key Research Findings from Zebrafish Models of ATIII Deficiency:
Homozygous Deficiency: Complete loss of ATIII function in zebrafish leads to a severe phenotype characterized by disseminated intravascular coagulation (DIC) and spontaneous thrombosis. nih.govnih.gov While homozygous mutant larvae can survive through early development, they typically succumb to lethal intracardiac thrombosis in adulthood. nih.gov This demonstrates the critical role of ATIII in preventing uncontrolled coagulation.
Consumptive Coagulopathy: The thrombotic phenotype in ATIII-deficient zebrafish is associated with a consumptive coagulopathy, evidenced by reduced levels of fibrinogen. nih.govashpublications.org This mirrors the pathophysiology observed in severe human ATIII deficiency.
Functional Conservation and Rescue: The functional conservation of antithrombin between humans and zebrafish has been demonstrated through rescue experiments. Injection of human ATIII cDNA into ATIII-deficient zebrafish embryos can rescue the lethal phenotype, confirming that the human protein can function effectively within the zebrafish coagulation system. nih.govnih.gov This cross-species functionality is pivotal for using zebrafish to model specific human mutations.
Phenotype Elucidation through Targeted Mutagenesis:
Targeted mutagenesis allows for the precise investigation of structure-function relationships within the antithrombin protein. For instance, mutating the reactive center loop of human ATIII abolished its ability to rescue the phenotype in deficient zebrafish, highlighting the critical role of this domain in its inhibitory function. nih.gov Conversely, mutation of the heparin-binding site did not entirely abrogate its function in the zebrafish model, suggesting developmental variances in the requirement for heparin-dependent activation. nih.govnih.gov
This capacity for targeted genetic modification makes the zebrafish an ideal platform for elucidating the specific pathophysiology of the Antithrombin III Northwick Park variant. By introducing the precise Arg393 -> Cys mutation into the zebrafish at3 gene, researchers could directly observe the in vivo consequences of this specific amino acid substitution. Such a model would be invaluable for understanding how this variant, which retains its ability to bind heparin but has impaired thrombin inhibitory activity, leads to a prothrombotic state.
Utilization of Model Organisms for Investigating In Vivo Structural and Functional Perturbations
The true power of experimental animal models lies in their ability to bridge the gap between in vitro biochemical findings and the complex in vivo pathophysiology of a disease. For a variant like this compound, which exhibits a specific functional defect (impaired protease inhibition despite normal heparin binding), model organisms are indispensable for understanding its thrombotic potential.
The primary structural perturbation in this compound is the substitution of arginine with cysteine at position 393 in the reactive center loop. nih.govmcmaster.ca This single amino acid change leads to a profound functional perturbation: a reduced ability to inactivate thrombin. nih.govnih.gov While this can be demonstrated in plasma-based assays, the full impact on the coagulation cascade in a living organism can only be assessed in an in vivo setting.
Investigating Structural and Functional Perturbations in Model Organisms:
Zebrafish: The optical transparency of zebrafish embryos and larvae allows for real-time imaging of thrombosis. By creating a zebrafish model with the Northwick Park mutation, researchers could directly visualize the formation of thrombi in response to injury or even spontaneously. This would provide unprecedented insight into the dynamics of clot formation when the primary anticoagulant mechanism is specifically impaired in the manner of the Northwick Park variant. Furthermore, the ability to perform high-throughput screens in zebrafish could facilitate the identification of genetic or small molecule modifiers of the Northwick Park phenotype.
By introducing the specific genetic lesion of this compound into these well-characterized animal models, the scientific community can move beyond simple deficiency models to a more nuanced understanding of how a specific molecular defect translates into a complex clinical phenotype.
Emerging Research Frontiers in Antithrombin Iii Northwick Park Biology
Development of Next-Generation Molecular Diagnostic Tools for Variant Detection
The accurate and rapid identification of specific antithrombin variants like Northwick Park is crucial for appropriate clinical management and genetic counseling. While traditional functional assays can detect reduced antithrombin activity, they often cannot pinpoint the exact molecular defect. The advent of next-generation sequencing (NGS) has revolutionized the diagnosis of hereditary antithrombin deficiencies.
NGS-based panel testing for thrombophilia-associated genes, including the SERPINC1 gene that codes for antithrombin, allows for comprehensive and high-throughput analysis. mayocliniclabs.comtestcatalog.orgtestcatalog.org This approach enables the simultaneous screening of numerous genes associated with blood clotting disorders, providing a more complete genetic picture for the patient. For a known familial variant such as Antithrombin III Northwick Park, targeted sequencing of the SERPINC1 gene can confirm the diagnosis with high precision. machaondiagnostics.com The identification of the specific CGT to TGT mutation at codon 393 not only confirms the diagnosis but also aids in understanding the genotype-phenotype correlation and assessing the thrombotic risk. mayocliniclabs.com
The development of these molecular tools is moving beyond simple sequencing. Future diagnostic platforms may integrate NGS with functional analyses in a high-throughput manner. For instance, combining genetic data with automated, microfluidic-based thrombin generation assays could provide a more nuanced understanding of an individual's thrombotic potential.
Table 1: Comparison of Diagnostic Approaches for Antithrombin III Variants
| Diagnostic Tool | Principle | Advantages | Limitations |
| Functional Assays (e.g., chromogenic) | Measures the ability of plasma antithrombin to inhibit a target protease (e.g., thrombin, Factor Xa). | Reflects the overall anticoagulant activity of antithrombin. | Does not identify the specific genetic mutation; can be influenced by other plasma components. |
| Antigen Assays | Quantifies the amount of antithrombin protein in the plasma. | Can distinguish between quantitative (Type I) and qualitative (Type II) deficiencies. | Does not provide information on the functional capacity of the protein. |
| Sanger Sequencing | Dideoxy chain termination method to sequence a specific DNA segment. | "Gold standard" for single gene sequencing; highly accurate. | Low throughput; can be time-consuming and expensive for multiple genes. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA fragments. | High throughput; allows for simultaneous analysis of multiple genes (panel testing); can detect novel variants. mayocliniclabs.comtestcatalog.orgtestcatalog.org | Data analysis can be complex; incidental findings may pose ethical challenges. |
Investigating Gene Editing and Molecular Correction Strategies in Preclinical Models
The monogenic nature of this compound makes it an attractive candidate for gene-based therapeutic strategies. The development of precise gene-editing technologies, particularly the CRISPR-Cas9 system, has opened up new avenues for correcting the underlying genetic defect in preclinical models.
A promising approach involves the ex vivo correction of the SERPINC1 gene in patient-derived cells. Research has demonstrated the feasibility of using CRISPR-Cas9 to correct a mutation in the SERPINC1 gene in induced pluripotent stem cells (iPSCs) derived from a patient with severe antithrombin deficiency. nih.gov These corrected iPSCs were then differentiated into hepatocytes, the primary producers of antithrombin, and transplanted into antithrombin knockout mice. The transplanted cells successfully engrafted and secreted functional antithrombin, leading to a normalization of plasma antithrombin activity and a reduction in the thrombophilic state in the animal model. nih.gov This study provides a crucial proof-of-concept for the potential of a combined cell and gene therapy approach.
Another avenue of investigation involves the creation of genetically engineered animal models that harbor the specific this compound mutation. Such models, likely to be developed in mice, would be invaluable for studying the long-term consequences of the variant in vivo and for testing the efficacy and safety of novel therapeutic interventions, including in vivo gene editing. The generation of antithrombin-deficient mice through gene targeting has already provided useful models for studying the general mechanisms of thromboembolic events in antithrombin deficiency. nih.gov A similar strategy could be employed to create a "Northwick Park" mouse model.
Furthermore, research into other serpinopathies, such as α1-antitrypsin deficiency, provides a roadmap for potential therapeutic strategies. Studies using CRISPR-Cas9 in humanized mouse models of α1-antitrypsin deficiency have shown that therapeutic gene editing can reverse the pathological phenotype, including protein aggregation in the liver. nih.gov These findings suggest that similar approaches could be adapted to address the molecular consequences of the this compound mutation.
Table 2: Preclinical Models for Investigating Antithrombin III Deficiencies
| Model | Description | Application in Research | Reference |
| Antithrombin Knockout Mice | Mice with a complete or partial deletion of the SERPINC1 gene. | Studying the fundamental role of antithrombin in hemostasis and thrombosis. | nih.gov |
| Patient-derived iPSC Model | Induced pluripotent stem cells generated from a patient with antithrombin deficiency, which can be differentiated into hepatocytes. | Testing gene correction strategies (e.g., CRISPR-Cas9) and studying disease mechanisms in a patient-specific context. | nih.gov |
| Zebrafish Models | Zebrafish with genetic modifications in the antithrombin gene. | High-throughput screening of genetic modifiers of thrombosis and potential therapeutic compounds. | umich.edu |
| Humanized Mouse Models | Mice carrying the human SERPINC1 gene, potentially with the Northwick Park mutation. | Studying the specific effects of the human variant protein and testing human-specific therapies. | nih.gov (by analogy) |
Role of Post-Translational Modifications in Modulating Variant Pathogenicity
The functional integrity of antithrombin is not solely determined by its amino acid sequence but is also heavily influenced by post-translational modifications (PTMs). These modifications, which occur after the protein is synthesized, can impact its folding, stability, secretion, and activity. For this compound, understanding the interplay between the primary mutation and subsequent PTMs is a key research frontier.
A critical finding for the Northwick Park variant is its tendency to form a high molecular weight, inactive complex in the plasma. nih.gov This complex, with a molecular weight of approximately 120,000 Da, is thought to be a disulfide-linked heterodimer of the variant antithrombin and albumin. The Arg393 to Cysteine substitution introduces a reactive thiol group that is not present in the wild-type protein, facilitating the formation of this aberrant disulfide bond. This sequestration into an inactive complex likely contributes significantly to the reduced functional antithrombin levels in affected individuals.
Beyond this specific disulfide linkage, other PTMs, such as N-glycosylation, play a crucial role in the biology of antithrombin. mdpi.com Antithrombin has four potential N-glycosylation sites, and the proper attachment of these sugar chains is vital for its correct folding, secretion from hepatocytes, and in vivo half-life. Studies have shown that introducing new N-glycosylation sites can impair the secretion and function of antithrombin, suggesting that alterations in glycosylation patterns could exacerbate the pathogenic effects of certain mutations. mdpi.com Conversely, some research suggests that natural variations in glycosylation, such as the presence of the β-glycoform which has higher heparin affinity, might compensate for the functional defects of some antithrombin mutations. researchgate.net Investigating the specific glycosylation profile of the this compound variant could reveal additional layers of pathogenic complexity or even potential therapeutic targets.
Table 3: Key Post-Translational Modifications of Antithrombin
| Modification | Description | Potential Impact on this compound |
| Disulfide Bonding | Formation of covalent bonds between cysteine residues. | The Arg393Cys mutation introduces a free cysteine, leading to the formation of an inactive disulfide-linked complex with albumin. nih.gov |
| N-Glycosylation | Attachment of oligosaccharide chains to asparagine residues. | Alterations in glycosylation patterns could potentially affect the folding, stability, and secretion of the variant protein, though this has not been specifically studied for Northwick Park. mdpi.com |
| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. | While a known PTM for many proteins, its specific role in antithrombin function and the context of the Northwick Park variant is not well-defined. mdpi.com |
| Sialylation | Addition of sialic acid residues to the termini of glycan chains. | Reduced sialylation has been observed in neonatal antithrombin, affecting its molecular weight and potentially its function. nih.gov Its role in the Northwick Park variant is an area for future investigation. |
Advanced Computational Simulations for Understanding Protein Misfolding and Aggregation in the Context of this compound
The Arg393Cys mutation in this compound is located in the reactive center loop, a region critical for its inhibitory function. This mutation not only disrupts the thrombin binding site but may also induce subtle conformational changes that promote misfolding and aggregation. Advanced computational simulations, such as molecular dynamics (MD), are powerful tools for exploring these structural and dynamic consequences at an atomic level.
MD simulations can be used to model the three-dimensional structure of the Northwick Park variant and compare its dynamic behavior to that of the wild-type protein. nih.gov These simulations can reveal how the substitution of a bulky, charged arginine residue with a smaller, reactive cysteine alters the flexibility and conformation of the reactive center loop. This could provide insights into why the variant has impaired interaction with thrombin. Furthermore, simulations can model the solvent exposure of the newly introduced cysteine residue, helping to explain its propensity to form a disulfide bond with albumin.
A key feature of many serpinopathies is the tendency of the variant protein to misfold and form ordered polymers or aggregates. While the primary pathogenic mechanism for Northwick Park appears to be the formation of the inactive complex with albumin, the potential for self-aggregation cannot be entirely ruled out. Computational approaches, such as those used to study protein misfolding in neurodegenerative diseases and other amyloid-related disorders, can be applied to investigate this possibility. nih.govarxiv.orgnih.gov These simulations can predict aggregation-prone regions within the protein structure and model the initial steps of dimer formation and oligomerization. By understanding the energy landscapes of protein folding and misfolding, researchers can identify intermediate or off-pathway conformations that may be targeted by therapeutic interventions aimed at stabilizing the native, functional state of the protein.
Table 4: Computational Approaches for Studying Protein Misfolding
| Technique | Principle | Application to this compound |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time based on classical mechanics. | Elucidating the dynamic changes in the reactive center loop due to the Arg393Cys mutation; modeling the interaction with albumin. nih.gov |
| Monte Carlo Simulations | Uses random sampling to obtain numerical results, often used to explore conformational space. | Predicting the most stable conformations of the variant protein and its complexes. |
| Protein Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Modeling the formation of the disulfide-linked dimer between the variant antithrombin and albumin. |
| Homology Modeling | Constructs an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein. | Generating a high-quality initial 3D structure of the this compound variant for further computational analysis. |
Q & A
Q. How can researchers ensure comprehensive retrieval of primary literature on this compound?
- Methodological Answer : Use databases like PubMed, Embase, and Cochrane Central with MeSH terms (e.g., "Antithrombin III/deficiency," "Thrombophilia/genetics"). Include grey literature via ClinicalTrials.gov and preprint servers. Collaborate with institutions like Jagiellonian University () for unpublished datasets. Document search strategies using PRISMA flowcharts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
